molecular formula C10H14N2OS B1597615 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde CAS No. 730997-87-2

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Cat. No.: B1597615
CAS No.: 730997-87-2
M. Wt: 210.3 g/mol
InChI Key: VMRLGMBBXTUOSO-UHFFFAOYSA-N
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Description

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic organic compound characterized by the presence of a thiazole ring, a piperidine moiety, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The piperidine moiety can be introduced through nucleophilic substitution reactions, and the carbaldehyde group can be formed by oxidation of the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Methyl-2-piperidin-1-yl-thiazole-5-carboxylic acid.

  • Reduction: 4-Methyl-2-piperidin-1-yl-thiazole-5-methanol.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • 2-Methyl-4-piperidin-1-yl-thiazole-5-carbaldehyde

  • 4-Methyl-2-piperidin-1-yl-thiazole-5-carboxylic acid

This comprehensive overview highlights the significance of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-methyl-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLGMBBXTUOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368518
Record name 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

730997-87-2
Record name 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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